Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate
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Overview
Description
Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(6-chloropyridin-2-yl)acetate: Lacks the amino group, leading to different reactivity and applications.
2-Amino-6-chloropyrazine: Similar structure but different ring system, resulting in distinct chemical properties and biological activities.
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate: Positional isomer with different substitution pattern on the pyridine ring.
Biological Activity
Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈ClN₃O₂ and a molecular weight of approximately 199.63 g/mol. Its structure includes an ethyl ester group, an amino group, and a chlorinated pyridine ring, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms are proposed:
- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, while the chlorine atom may enhance binding through halogen bonding interactions, potentially increasing the compound's affinity for target enzymes.
- Receptor Binding : Its structural similarity to other biologically active compounds suggests possible interactions with receptors involved in various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its potential against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics .
Antioxidant Activity
The compound has shown promise in antioxidant assays, which are crucial for combating oxidative stress-related diseases. Its antioxidant capacity was evaluated using the DPPH assay, demonstrating significant free radical scavenging activity .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals insights into the specific biological activities of this compound. The following table summarizes key comparisons:
Compound Name | Similarity | Key Differences |
---|---|---|
Ethyl 2-amino-2-(6-bromopyridin-2-yl)acetate | 0.97 | Contains bromine instead of chlorine |
Ethyl 2-(6-chloropyridin-3-yl)acetate | 0.85 | Chlorine at the 3-position |
Methyl 2-(6-chloropyridin-2-yl)acetate | 0.97 | Methyl group instead of ethyl |
Ethyl 6-chloropyridine-3-acetate | 0.85 | Chlorine at the 3-position |
This table illustrates that while this compound shares structural similarities with other compounds, its unique functional groups may confer distinct biological properties.
Case Studies and Research Findings
- Study on Enzyme Interaction : A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated effective inhibition at micromolar concentrations, supporting its potential as a therapeutic agent.
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Antioxidant Potential : The antioxidant activity was quantified using various assays, showing that this compound possesses a strong capacity to mitigate oxidative damage in cellular models.
Properties
IUPAC Name |
ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-9(13)8(11)6-4-3-5-7(10)12-6/h3-5,8H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCGPGMAJJZKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC(=CC=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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